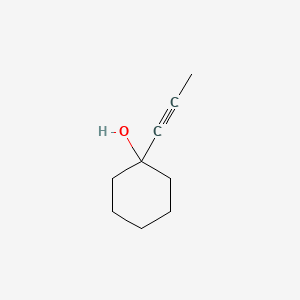

1-(1-Propynyl)cyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-1-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTISCLIDFORRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282241 | |

| Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-37-0 | |

| Record name | 697-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Propynyl)cyclohexanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and specificity. Among these, the propargyl group stands out as a versatile functional moiety, imparting valuable reactivity and conformational rigidity. This guide provides a comprehensive technical overview of 1-(1-Propynyl)cyclohexanol, a key building block that marries the reactivity of a propargyl group with the three-dimensional framework of a cyclohexyl ring. We will delve into its fundamental chemical and physical properties, explore its synthesis, detail its spectral characterization, and illuminate its potential as a pivotal intermediate in the synthesis of complex bioactive molecules. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound, a tertiary propargyl alcohol, presents as a solid at room temperature with a distinct melting point, indicating its purity and stability under standard laboratory conditions.[1] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, allows it to engage in a variety of chemical transformations.[2] The moderate polarity imparted by the hydroxyl group suggests solubility in a range of organic solvents.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 697-37-0 | , |

| Molecular Formula | C₉H₁₄O | , |

| Molecular Weight | 138.21 g/mol | |

| IUPAC Name | 1-(Prop-1-yn-1-yl)cyclohexan-1-ol | |

| Melting Point | 46-50 °C | |

| Boiling Point | 91-92 °C at 10 mmHg | |

| Appearance | Solid |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of tertiary alcohols such as this compound is most commonly and efficiently achieved through the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and scalable route to this compound.

Retrosynthetic Analysis and Workflow

The disconnection of the target molecule reveals cyclohexanone and a propynyl Grignard reagent as the logical precursors. This retrosynthetic approach forms the basis of a reliable and widely applicable synthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from cyclohexanone and 1-bromopropene via the in-situ formation of the propynyl Grignard reagent. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1-Bromopropene

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine. The iodine acts as an activator, etching the surface of the magnesium to expose a fresh, reactive surface for the reaction to initiate.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromopropene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropene solution to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway reaction.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath. This is crucial to moderate the highly exothermic reaction with the ketone and prevent side reactions.

-

Dissolve cyclohexanone (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the cooled Grignard reagent with vigorous stirring. A slow addition rate is critical for temperature control and maximizing the yield of the desired tertiary alcohol.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride. This quenches the reaction by protonating the alkoxide intermediate and hydrolyzes any remaining Grignard reagent. Ammonium chloride is a weak acid and is preferred over stronger acids to avoid potential acid-catalyzed side reactions of the tertiary alcohol.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any remaining water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are summarized below, providing a reference for researchers to validate their synthesized material.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | ~1.5-1.8 ppm: Broad multiplet, cyclohexyl protons (10H). ~1.85 ppm: Singlet, methyl protons of the propynyl group (3H). ~2.0-2.5 ppm: Singlet (broad), hydroxyl proton (1H), exchangeable with D₂O. |

| ¹³C NMR | ~3.5 ppm: Methyl carbon of the propynyl group. ~22, 25, 38 ppm: Cyclohexyl methylene carbons. ~69 ppm: Quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups. ~80, 85 ppm: Alkynyl carbons. |

| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch (alcohol). ~2930 and 2860 cm⁻¹: C-H stretch (aliphatic). ~2250 cm⁻¹ (weak to medium): C≡C stretch (internal alkyne). |

| MS (Mass Spec) | m/z 138: Molecular ion peak (M⁺). m/z 123: Loss of a methyl group (M⁺ - CH₃). m/z 95: Loss of the propynyl group. m/z 81: Dehydration followed by loss of a methyl group. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the hydroxyl group and the internal alkyne. This dual functionality makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Key Reaction Pathways

The hydroxyl group can be derivatized or used to direct subsequent reactions, while the alkyne can participate in a variety of transformations, including click chemistry, hydrogenation, and various coupling reactions.

Caption: Key reaction pathways of this compound.

Role as a Pharmaceutical Building Block

The propargyl moiety is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[3][4][5][6] Its incorporation can lead to compounds with a range of biological activities, including neuroprotective and anticancer properties. This compound serves as a valuable starting material for introducing this key functionality into more complex molecular architectures.

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various patented pharmaceutical compositions and are explored in the synthesis of bioactive molecules. For instance, cyclohexanol derivatives are found in compounds with analgesic properties. The combination of the cyclohexyl scaffold, which can enhance lipophilicity and metabolic stability, with the versatile propargyl group makes this compound a promising starting point for the development of new chemical entities.

The alkyne functionality is particularly attractive for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the efficient connection of the cyclohexanol-based scaffold to other molecular fragments, a strategy widely used in the generation of compound libraries for high-throughput screening and in the synthesis of targeted drug conjugates.

Safety and Handling

According to the available safety data, this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable building block that offers a unique combination of a three-dimensional cyclohexyl scaffold and a reactive propargyl group. Its straightforward synthesis via the Grignard reaction makes it readily accessible for a wide range of chemical transformations. For drug development professionals, this compound represents a strategic starting point for the design and synthesis of novel bioactive molecules, leveraging the proven utility of the propargyl moiety in medicinal chemistry. The insights and protocols provided in this guide are intended to facilitate the effective utilization of this compound in the pursuit of new therapeutic agents.

References

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). National Institutes of Health. [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2022). ResearchGate. [Link]

-

Propargylamine: an important moiety in drug discovery. (2023). PubMed. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). MDPI. [Link]

-

This compound | C9H14O | CID 230341. PubChem. [Link]

Sources

- 1. US3652589A - 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols - Google Patents [patents.google.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 4. This compound | C9H14O | CID 230341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PhytoBank: 1H NMR Spectrum (PHY0014927) [phytobank.ca]

- 6. US6407079B1 - Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(Prop-1-yn-1-yl)cyclohexan-1-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(prop-1-yn-1-yl)cyclohexan-1-ol, a tertiary alkynyl alcohol with potential applications in medicinal chemistry and drug development. The document delves into the compound's chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. While direct biological data for this specific molecule is limited, this guide explores its potential therapeutic applications, particularly in neuroprotection, by drawing parallels with structurally related propargyl-containing compounds. The proposed mechanisms of action and pathways for future research are discussed, offering a forward-looking perspective for its evaluation as a potential drug candidate.

Introduction: The Promise of Propargyl-Containing Scaffolds

The propargyl group, a functional group containing a carbon-carbon triple bond adjacent to a methylene group, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of compounds with a wide range of biological activities. Notably, propargylamines are key components in drugs targeting neurological disorders, such as Parkinson's and Alzheimer's diseases, primarily through the inhibition of monoamine oxidase (MAO) enzymes.[1] The rigid, linear geometry of the alkyne moiety can facilitate precise interactions with biological targets, while its reactivity allows for further functionalization. This guide focuses on 1-(prop-1-yn-1-yl)cyclohexan-1-ol, a molecule that combines the propargyl motif with a cyclohexanol backbone, a common structural element in many pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 1-(prop-1-yn-1-yl)cyclohexan-1-ol .[2] It is also commonly referred to as 1-(1-propynyl)cyclohexanol.

Below is a table summarizing its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| CAS Number | 697-37-0 | [2] |

| Appearance | White to off-white solid | Inferred from general properties of similar compounds |

| Melting Point | 46-50 °C | [3] |

| Boiling Point | 91-92 °C at 10 mmHg | [3] |

| Solubility | Soluble in most organic solvents | [4] |

| InChI Key | UTISCLIDFORRJP-UHFFFAOYSA-N | [2] |

| SMILES | CC#CC1(CCCCC1)O | [2] |

Synthesis of 1-(Prop-1-yn-1-yl)cyclohexan-1-ol

The most common and efficient method for the synthesis of 1-(prop-1-yn-1-yl)cyclohexan-1-ol is the nucleophilic addition of a propynyl organometallic reagent to cyclohexanone. The Grignard reaction, utilizing 1-propynylmagnesium bromide, is a well-established and scalable approach.

Reaction Principle

The Grignard reagent, 1-propynylmagnesium bromide, is a potent nucleophile. The carbon atom attached to the magnesium is highly polarized and attacks the electrophilic carbonyl carbon of cyclohexanone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propyne (gas)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be oven-dried to exclude moisture.

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

-

-

Formation of 1-Propynylmagnesium Bromide:

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

Bubble propyne gas through the stirred Grignard solution. The propyne will react with the ethylmagnesium bromide to form the less soluble 1-propynylmagnesium bromide, which may precipitate.

-

-

Reaction with Cyclohexanone:

-

While maintaining the reaction mixture at a low temperature (e.g., 0 °C), add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

The reaction is exothermic; control the addition rate to maintain the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Characterization of 1-(Prop-1-yn-1-yl)cyclohexan-1-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the propynyl chain as a singlet around 1.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the aliphatic region (typically 1.2-2.0 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp-hybridized carbons of the alkyne group (around 80-90 ppm). The carbon bearing the hydroxyl group (C1 of the cyclohexyl ring) will resonate at approximately 68-75 ppm. The remaining cyclohexyl carbons and the methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

-

A weak but sharp absorption band around 2200-2260 cm⁻¹ corresponds to the C≡C stretching vibration of the internal alkyne.

-

Strong C-H stretching vibrations from the cyclohexyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

The molecular ion peak (M⁺) should be observed at m/z = 138.

-

Common fragmentation patterns for cyclohexanol derivatives include the loss of a water molecule (M-18) and cleavage of the cyclohexyl ring.[5] The propynyl group can also undergo fragmentation.

Biological Evaluation and Potential Applications in Drug Development

While there is a lack of direct biological data for 1-(prop-1-yn-1-yl)cyclohexan-1-ol in the public domain, its structural features suggest potential therapeutic applications, particularly in the area of neuropharmacology.

Rationale for Neuroprotective Potential

The presence of the propargyl moiety is a strong indicator of potential neuroprotective activity. Many propargylamine-containing compounds are known inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][6] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Furthermore, the propargyl group itself has been associated with neuroprotective effects independent of MAO-B inhibition, possibly through the stabilization of the mitochondrial membrane potential and the induction of anti-apoptotic factors.[7][8]

The cyclohexanol core is also found in various centrally active compounds, suggesting it can confer favorable pharmacokinetic properties for brain penetration.

Proposed Mechanism of Action and Signaling Pathways

Based on the known activities of structurally related compounds, the following potential mechanisms of action for 1-(prop-1-yn-1-yl)cyclohexan-1-ol can be hypothesized:

-

MAO-B Inhibition: The propargyl group could act as an irreversible or reversible inhibitor of MAO-B, leading to an increase in synaptic dopamine levels.

-

Neuroprotection via Anti-apoptotic Pathways: The compound may exert neuroprotective effects by modulating signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

-

Antioxidant Activity: The propargyl moiety may contribute to antioxidant effects by scavenging reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases.

Caption: Proposed mechanisms of action for 1-(prop-1-yn-1-yl)cyclohexan-1-ol.

Future Directions for Preclinical Evaluation

To validate the therapeutic potential of 1-(prop-1-yn-1-yl)cyclohexan-1-ol, a series of preclinical studies are warranted:

-

In Vitro Enzyme Inhibition Assays: To determine the inhibitory activity and selectivity against MAO-A and MAO-B.

-

Cell-Based Assays: To assess neuroprotective effects in neuronal cell lines (e.g., SH-SY5Y) against various neurotoxins (e.g., MPP⁺, 6-OHDA, rotenone).

-

In Vivo Models of Neurodegeneration: To evaluate the efficacy in animal models of Parkinson's disease or other neurodegenerative conditions.

-

Pharmacokinetic and ADME Studies: To determine the compound's absorption, distribution, metabolism, and excretion properties, including its ability to cross the blood-brain barrier.

-

Safety and Toxicology Studies: To assess the potential for adverse effects.

Conclusion

1-(Prop-1-yn-1-yl)cyclohexan-1-ol is a readily accessible tertiary alkynyl alcohol with a chemical structure that suggests potential for development as a neuroprotective agent. This guide has provided a comprehensive overview of its synthesis, characterization, and a forward-looking perspective on its potential therapeutic applications. While further experimental validation is required, the information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related propargyl-containing molecules.

References

-

Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. (2018). PubMed. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. (n.d.). ResearchGate. [Link]

-

In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. (n.d.). PubMed Central. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Antioxidant properties of newly synthesized N-propargylamine derivatives of nitroxyl: A comparison with deprenyl. (n.d.). ResearchGate. [Link]

-

Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. (n.d.). The Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

This compound. (n.d.). Chemsrc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H14O | CID 230341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 1-(1-Propynyl)cyclohexanol: In-Depth Analysis for the Modern Researcher

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 1-(1-Propynyl)cyclohexanol, a tertiary alcohol with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol , presents a unique combination of a rigid cyclohexyl ring and a reactive propynyl group.[1][2] This structure makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Molecular Structure and Key Features

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure.

DOT Script for Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not publicly available in the databases searched, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles.

Experimental Protocol (Predicted)

A standard approach to acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexyl (CH₂) | 1.2 - 1.8 | Multiplet | 10H |

| Hydroxyl (OH) | Variable (1.5 - 4.0) | Singlet | 1H |

| Methyl (CH₃) | ~1.8 | Singlet | 3H |

-

Cyclohexyl Protons (1.2 - 1.8 ppm): The ten protons on the cyclohexyl ring are expected to produce a complex multiplet in the upfield region of the spectrum. The overlapping signals arise from the various axial and equatorial protons, which experience slightly different magnetic environments.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Methyl Protons (~1.8 ppm): The three protons of the methyl group on the propynyl chain are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| Cyclohexyl C1 (quaternary) | ~70 |

| Cyclohexyl (CH₂) | 22-40 |

| Alkyne (quaternary) | 80-90 |

| Alkyne (quaternary) | 80-90 |

| Methyl (CH₃) | ~3 |

-

Quaternary Carbons: The spectrum will feature three quaternary carbon signals: the carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups (C1), and the two sp-hybridized carbons of the alkyne. The carbinol carbon (C1) is expected around 70 ppm, while the alkyne carbons will be in the 80-90 ppm range.

-

Cyclohexyl Carbons (22-40 ppm): The five CH₂ carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. Due to the chair conformation of the ring, some of these carbons may have slightly different chemical shifts.

-

Methyl Carbon (~3 ppm): The methyl carbon of the propynyl group will be found at a very upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyne functionalities.

Experimental Protocol

-

Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr (potassium bromide) pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a salt (NaCl or KBr) cell. For a liquid, a thin film between two salt plates can be used.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used to acquire the spectrum.

-

Data Acquisition: The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong |

| C≡C stretch (alkyne) | 2260 - 2100 | Weak to Medium |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

-

O-H Stretch (3600 - 3200 cm⁻¹): A strong and broad absorption band in this region is the most prominent feature of an alcohol, arising from the stretching vibration of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding.[3]

-

C-H Stretch (3000 - 2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the cyclohexyl and methyl groups.

-

C≡C Stretch (2260 - 2100 cm⁻¹): A weak to medium intensity band in this region is characteristic of the carbon-carbon triple bond stretch of the alkyne. For internal alkynes, this peak can sometimes be very weak or absent if the molecule is highly symmetrical.

-

C-O Stretch (1260 - 1000 cm⁻¹): A strong band in the fingerprint region corresponding to the C-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment at a specific m/z value.

Mass Spectrum of this compound

A GC-MS spectrum of this compound is available from the NIST Mass Spectrometry Data Center.

| m/z | Interpretation |

| 138 | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - C₃H₅O]⁺ or loss of propynyl alcohol fragment |

| 81 | Cyclohexenyl cation |

-

Molecular Ion (m/z 138): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of the compound.

-

[M - CH₃]⁺ (m/z 123): Loss of a methyl group is a common fragmentation pathway.

-

Key Fragments (m/z 95 and 81): The fragmentation pattern will likely involve the loss of the propynyl and hydroxyl groups, leading to stable carbocation fragments derived from the cyclohexyl ring. The base peak is often a stable fragment.

DOT Script for a Simplified Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

Conclusion

The spectroscopic data of this compound, including NMR, IR, and MS, provide a detailed fingerprint of its molecular structure. While experimental NMR and IR spectra were not found in the searched public databases, the predicted data, in conjunction with the available mass spectrum, offers a robust framework for the identification and characterization of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently utilize and interpret the spectroscopic properties of this compound in their scientific endeavors.

References

-

SpectraBase. CYCLOHEXANOL, 1-/3-/2-/DIISOPROPYLAMINO/ETHOXY/-1-PROPYNYL/-, - Optional[13C NMR]. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available from: [Link]

-

NIST. Cyclohexanol, 1-propyl-. National Institute of Standards and Technology. Available from: [Link]

-

PubMed. Synthesis and characterization of stereospecific 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols. National Center for Biotechnology Information. Available from: [Link]

-

University of Calgary. 13C NMR of 1-Propanol. Available from: [Link]

-

PubChem. This compound | C9H14O | CID 230341. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChem. Cyclohexene, 1-(1-propynyl)-. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a... Available from: [Link]

-

NIST. 1-Phenylcyclohexanol. National Institute of Standards and Technology. Available from: [Link]

-

NIST. 1-Phenylcyclohexanol. National Institute of Standards and Technology. Available from: [Link]

-

Proprep. What does the IR spectrum of cyclohexanol reveal?. Available from: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(1-Propynyl)cyclohexanol: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(1-propynyl)cyclohexanol, a significant tertiary propargyl alcohol in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, structural elucidation, and its applications as a versatile chemical intermediate.

Introduction

This compound, with the chemical formula C₉H₁₄O, is an organic compound featuring a cyclohexanol ring substituted at the 1-position with a 1-propynyl group.[1][2] This structure, containing both a hydroxyl group and an internal alkyne, imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules.[3][4] The presence of the hydroxyl group allows for hydrogen bonding and influences its polarity, while the propynyl group's triple bond is a key site for a variety of chemical transformations.[3]

I. Discovery and Historical Context: A Legacy of Organometallic Chemistry

The discovery of this compound is intrinsically linked to the development of organometallic chemistry, particularly the advent of the Grignard reaction. While the first deliberate synthesis of an organometallic compound, cacodyl, dates back to 1760, it was Victor Grignard's groundbreaking work at the turn of the 20th century that revolutionized organic synthesis.[5] Grignard discovered that organomagnesium halides, now known as Grignard reagents, could readily add to the carbonyl group of ketones and aldehydes, forming new carbon-carbon bonds—a discovery that earned him the Nobel Prize in Chemistry in 1912.[5]

The synthesis of tertiary alcohols like this compound is a classic application of this powerful reaction. A key historical milestone in the specific synthesis of this compound is detailed in a 1958 patent. This patent describes a method for producing acetylenic cyclohexanols by reacting a cyclohexanone with a 1-alkyne, such as methylacetylene (propyne), in the presence of a sodium alcoholate condensing agent. This process provided an efficient route to compounds like this compound, highlighting their value as intermediates in organic synthesis early on.

II. Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is through the nucleophilic addition of a propynyl organometallic reagent to cyclohexanone. This can be achieved using either a Grignard reagent (propynylmagnesium halide) or an organolithium reagent (propynyllithium).

A. The Grignard Reaction Pathway

The Grignard reaction is a robust and widely used method for this transformation. The process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with cyclohexanone.

Step 1: Formation of the Propynyl Grignard Reagent

1-Propynylmagnesium bromide is typically prepared by reacting 1-bromopropyne with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Step 2: Nucleophilic Addition to Cyclohexanone

The prepared Grignard reagent is then added to a solution of cyclohexanone. The nucleophilic carbon of the propynyl group attacks the electrophilic carbonyl carbon of the cyclohexanone, leading to the formation of a magnesium alkoxide intermediate.

Step 3: Acidic Workup

The reaction is quenched with a mild acid, such as aqueous ammonium chloride or dilute sulfuric acid, to protonate the alkoxide and yield the final product, this compound.

B. Detailed Experimental Protocol (Grignard Method)

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.43 g | 0.10 |

| 1-Bromopropyne | 118.96 | 11.9 g | 0.10 |

| Cyclohexanone | 98.14 | 9.81 g | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried and assembled under an inert atmosphere (nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 1-bromopropyne in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming. The mixture is refluxed for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.

-

Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanone in 50 mL of anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for 2 hours.

-

Workup and Purification: The reaction mixture is cooled again in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

III. Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [1] |

| CAS Number | 697-37-0[1] |

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl proton (which can be exchanged with D₂O), multiplets for the cyclohexyl protons, and a singlet for the methyl protons of the propynyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the hydroxyl group, the two sp-hybridized carbons of the alkyne, the carbons of the cyclohexyl ring, and the methyl carbon.

B. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

C-H stretching bands for the sp³ hybridized carbons of the cyclohexyl ring just below 3000 cm⁻¹.

-

A weak C≡C stretching band around 2100-2260 cm⁻¹.

C. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would likely involve the loss of a water molecule, a methyl group, or the propynyl group.

IV. Applications in Organic Synthesis

This compound serves as a valuable intermediate in a variety of organic transformations, primarily leveraging the reactivity of its hydroxyl and alkyne functionalities. Propargyl alcohols, in general, are recognized as attractive feedstocks in organic synthesis.[6]

A. Synthesis of Substituted Cyclohexenes

Acid-catalyzed dehydration of this compound leads to the formation of 1-(1-propynyl)cyclohexene. This reaction is a facile method for introducing an exocyclic double bond adjacent to the propynyl substituent.

B. Precursor to More Complex Molecules

The alkyne functionality of this compound can participate in a wide range of reactions, including:

-

Click Chemistry: The terminal alkyne can be isomerized to a terminal alkyne, which can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

-

Coupling Reactions: The alkyne can undergo Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions to form more complex carbon skeletons.[4]

-

Synthesis of Heterocycles: Propargyl alcohols are key starting materials for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[3]

The versatility of propargyl alcohols makes them crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

V. Conclusion

This compound is a compound with a rich history rooted in the foundational principles of organometallic chemistry. Its synthesis, primarily through the Grignard reaction, is a testament to the enduring power of this classic transformation. The dual functionality of a hydroxyl group and an internal alkyne makes it a versatile intermediate for a wide array of synthetic applications. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound provides a valuable tool for the construction of novel and complex molecular architectures.

References

-

The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

Propargyl alcohol uses - Synthesis, and Safety. (2024, April 4). Rawsource. Retrieved January 20, 2026, from [Link]

-

Doraghi, F., & others. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis, 365(18). [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024, August 21). Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

House, H. O., & Fischer, W. F., Jr. (1969). Chemistry of carbanions. XVII. Addition of methyl organometallic reagents to cyclohexenone derivatives. The Journal of Organic Chemistry, 34(11), 3615–3618. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | C9H14O | CID 230341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H14O | CID 230341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rawsource.com [rawsource.com]

- 4. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(1-Propynyl)cyclohexanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-(1-Propynyl)cyclohexanol, a tertiary propargylic alcohol of interest in organic synthesis and potentially in medicinal chemistry. While direct pharmacological investigations of this specific compound are not extensively documented in peer-reviewed literature, its structural motifs—a tertiary alcohol and a propargyl group—are present in numerous biologically active molecules. This guide offers a comprehensive review of its synthesis, chemical and physical properties, and characteristic spectroscopic signatures. Furthermore, it explores the potential for future research into its biological activities by drawing parallels with related compounds.

Introduction

This compound (CAS No. 697-37-0) is an organic compound featuring a cyclohexanol ring substituted at the 1-position with a 1-propynyl group.[1][2][3][4] As a member of the tertiary propargylic alcohol family, it possesses a unique combination of functional groups that impart specific reactivity and potential for further chemical transformations.[5] The propargyl moiety, in particular, is a versatile functional group in organic synthesis, serving as a precursor for a variety of molecular architectures.[5] The study of such compounds is crucial for the development of novel synthetic methodologies and the exploration of new chemical entities with potential therapeutic applications.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of tertiary propargylic alcohols such as this compound is the nucleophilic addition of an alkynyl organometallic reagent to a ketone.[6] The Grignard reaction, utilizing a propynylmagnesium halide, is a classic and effective approach.[7][8]

Synthesis via Grignard Reaction

The synthesis involves the reaction of propynylmagnesium bromide with cyclohexanone. Propynylmagnesium bromide is typically prepared in situ from the reaction of propyne with a Grignard reagent like ethylmagnesium bromide, or directly from 1-bromopropene and magnesium.[9]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions with ketones.[6][7][8]

Materials:

-

Magnesium turnings

-

1-Bromopropyne

-

Cyclohexanone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropyne in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a controlled temperature.

-

Addition of Cyclohexanone: The freshly prepared propynylmagnesium bromide solution is cooled in an ice bath. A solution of cyclohexanone in anhydrous THF is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| CAS Number | 697-37-0 | [2] |

| IUPAC Name | 1-(prop-1-yn-1-yl)cyclohexan-1-ol | [1] |

| XLogP3 | 1.8 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methyl group of the propynyl chain, the methylene protons of the cyclohexyl ring, and the hydroxyl proton. The protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region. The methyl protons of the propynyl group will appear as a singlet at approximately 1.8 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit distinct signals for the carbons of the propynyl group and the cyclohexyl ring. The quaternary carbon of the cyclohexyl ring attached to the hydroxyl and propynyl groups will appear around 70-80 ppm. The two sp-hybridized carbons of the alkyne will resonate in the range of 80-90 ppm. The methyl carbon of the propynyl group will be found further upfield. The remaining methylene carbons of the cyclohexyl ring will appear in the aliphatic region.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:[12][13][14][15]

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexyl and methyl groups.

-

C≡C stretch: A weak to medium intensity band in the region of 2200-2260 cm⁻¹ for the internal alkyne.

-

C-O stretch: A strong band in the range of 1100-1200 cm⁻¹, consistent with a tertiary alcohol.[12]

Mass Spectrometry

The electron ionization mass spectrum will likely show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be expected to involve the loss of a methyl group (M-15), a water molecule (M-18), or the propynyl group.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the tertiary hydroxyl group and the internal alkyne.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. Dehydration under acidic conditions can lead to the formation of various unsaturated products.

Reactions of the Alkyne

The internal alkyne is less reactive than a terminal alkyne but can still participate in a variety of transformations, including:

-

Reduction: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or a single bond (alkane), depending on the catalyst and reaction conditions.

-

Hydration: In the presence of mercury salts and acid, the alkyne can be hydrated to form a ketone.

-

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in cycloaddition reactions.

Caption: Potential reactions of this compound.

Potential Pharmacological Applications: A Prospective Analysis

Currently, there is a lack of published research specifically investigating the biological activities of this compound. However, the structural components of the molecule are found in compounds with known pharmacological properties, suggesting potential avenues for future investigation.

Insights from Related Structures

-

Cyclohexanol Derivatives: Various substituted cyclohexanols have been explored for their biological activities, including antimicrobial and anticancer properties.[16][17][18][19] The lipophilic cyclohexyl ring can influence the pharmacokinetic properties of a molecule.

-

Propargyl-Containing Compounds: The propargyl group is a key feature in several approved drugs and clinical candidates. It can act as a pharmacophore or a reactive handle for covalent modification of biological targets. Propargyl alcohols and their derivatives have been investigated for a wide range of bioactivities.[5]

Potential Areas for Screening

Given the chemical nature of this compound, future research could explore its potential in the following areas:

-

Antimicrobial Activity: Many small, lipophilic alcohols exhibit antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential activity.[16][18][20]

-

Anticancer Activity: The propargyl group can be a key element in compounds that inhibit enzymes involved in cancer progression. Cytotoxicity screening against various cancer cell lines would be a logical first step.

-

Enzyme Inhibition: The molecule could be investigated as a potential inhibitor of various enzymes, where the alkyne or hydroxyl group might interact with the active site.

It is imperative to underscore that this section is speculative and intended to guide future research. Rigorous biological evaluation is required to ascertain any pharmacological relevance of this compound.

Conclusion

This compound is a readily accessible tertiary propargylic alcohol with well-defined chemical and physical properties. While its biological profile remains to be elucidated, its structural features make it an interesting candidate for further investigation in both synthetic and medicinal chemistry. This guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential for future applications, thereby serving as a valuable resource for researchers in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. [Link]

-

Chemsrc. This compound. [Link]

-

NIST. Propargyl alcohol. [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

ResearchGate. IR spectra for propargyl alcohol embedded in helium nanodroplets.... [Link]

-

ResearchGate. Screening the scope of propargylic alcohols 1. a. [Link]

-

Organic Syntheses. 10. [Link]

-

PubChem. Cyclohexene, 1-(1-propynyl)-. [Link]

-

ResearchGate. Reactions of cyclohexane with alkynyl metal species. (a).... [Link]

-

Organic Syntheses. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. [Link]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

-

NIH. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. [Link]

-

Royal Society of Chemistry. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]

-

NIH. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. [Link]

-

Royal Society of Chemistry. Click-alkynylation of N- and P-nucleophiles by oxidative cross-coupling with alkynylcopper reagents: a general synthesis of ynamides and alkynylphosphonates. [Link]

-

MDPI. Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination. [Link]

-

bioRxiv. Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. [Link]

-

ResearchGate. List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... [Link]

-

PubMed. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. [Link]

-

Royal Society of Chemistry. Advances in the direct transformations of propargylic alcohols and sulphur-containing reagents. [Link]

-

NIH. Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae. [Link]

-

YouTube. Cyclohexyl bromide synthesis from cyclohexanol. [Link]

- Google Patents. RU2616450C1 - Method of producing bromocyclohexane.

Sources

- 1. This compound | C9H14O | CID 230341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H14O | CID 230341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:697-37-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-丙炔溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Ethynyl-1-cyclohexanol(78-27-3) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. researchgate.net [researchgate.net]

- 14. Propargyl alcohol(107-19-7) IR Spectrum [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism: A Technical Guide to 1-(1-Propynyl)cyclohexanol Derivatives in Oncology

This technical guide offers a comprehensive exploration into the putative mechanism of action of 1-(1-propynyl)cyclohexanol derivatives, a class of synthetic compounds demonstrating significant potential in oncology research. This document is tailored for researchers, scientists, and drug development professionals, providing an in-depth analysis of their likely molecular interactions, the cellular pathways they may modulate, and the established experimental methodologies required to elucidate their precise function. While direct research on this specific family of derivatives is emerging, this guide synthesizes data from structurally related compounds to build a robust hypothesis of their biological activity.

Introduction: The this compound Scaffold - A Foundation for Innovation

The this compound core structure presents a compelling scaffold for medicinal chemistry. It combines a lipophilic cyclohexanol ring, which can facilitate passage across cellular membranes, with a reactive propargyl group. The terminal alkyne of the propargyl group is a versatile handle for "click chemistry" and a known pharmacophore in various enzyme inhibitors. Modifications to this scaffold can give rise to a diverse library of derivatives with potentially nuanced biological activities.

Postulated Core Mechanism of Action: Targeting the Engines of Cancer Proliferation

Drawing parallels from structurally analogous compounds, the primary anticancer mechanism of this compound derivatives is likely multifaceted, converging on the inhibition of key cellular processes that drive oncogenesis. The evidence strongly points towards enzyme inhibition, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Enzyme Inhibition: Silencing Aberrant Kinase Signaling

A predominant mechanism for many anticancer agents bearing cyclic and propargyl motifs is the inhibition of protein kinases.[1][2] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell division.

Tyrosine Kinase Inhibition: The propargyl group, in particular, is a feature in several known irreversible kinase inhibitors. It can form a covalent bond with a cysteine residue in the ATP-binding pocket of certain kinases, leading to potent and sustained inhibition.[3] Derivatives of this compound are hypothesized to act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and proliferation.[4][5]

Figure 1: Postulated mechanism of tyrosine kinase inhibition by this compound derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition: Another plausible target family is the cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[1][6] Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell replication.

Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of a cancer cell treated with an effective therapeutic is often apoptosis. This is frequently a downstream consequence of potent enzyme inhibition.

Cell Cycle Arrest: By inhibiting CDKs or other crucial cell cycle proteins, this compound derivatives are expected to cause an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase.[7][8] This arrest prevents the cells from dividing and can trigger apoptotic pathways.

Apoptosis Induction: The disruption of key signaling pathways by these derivatives can lead to the activation of the intrinsic apoptotic cascade. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[9][10]

Experimental Workflows for Mechanistic Validation

To rigorously test these hypotheses, a series of well-established experimental protocols are essential. The following provides a guide to the key assays.

In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Figure 2: Standard workflow for an MTT-based cytotoxicity assay.

Kinase Inhibition Assays

Objective: To quantify the inhibitory activity of the derivatives against specific kinases.

Protocol: In Vitro Kinase Assay (e.g., for VEGFR2)

-

Reagent Preparation: Prepare assay buffer, recombinant human VEGFR2 kinase, a specific peptide substrate, and ATP.

-

Reaction Setup: In a 96-well plate, add the kinase, the test derivative at various concentrations, and the assay buffer.

-

Initiation: Start the reaction by adding the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phospho-specific antibody or a luminescence-based ATP detection kit).

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Cell Cycle Analysis

Objective: To determine the effect of the derivatives on cell cycle progression.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following table presents hypothetical data for a promising this compound derivative, "PCH-D1," based on the expected outcomes of the described assays.

| Assay | Cell Line / Target | Result (IC50) |

| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 5.2 µM |

| A549 (Lung Cancer) | 8.7 µM | |

| HCT116 (Colon Cancer) | 6.1 µM | |

| Kinase Inhibition | VEGFR2 | 0.8 µM |

| EGFR | 1.5 µM | |

| CDK2 | 2.3 µM | |

| Cell Cycle Analysis | MCF-7 | G2/M Arrest |

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel anticancer agents. Based on the analysis of structurally related compounds, the most probable mechanisms of action for its derivatives are the inhibition of key oncogenic kinases, leading to cell cycle arrest and the induction of apoptosis. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses. Future work should focus on the synthesis and screening of a focused library of these derivatives to establish a clear structure-activity relationship and to identify lead compounds with high potency and selectivity for further preclinical and in vivo evaluation.[5][11]

References

[12] Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (Source: MDPI) URL: [Link] [13] New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. (Source: MDPI) URL: [Link] [14] Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (Source: Authorea) URL: [Link] [7] Anti-cancer drug molecules targeting cancer cell cycle and proliferation. (Source: ResearchGate) URL: [Link] [9] Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. (Source: MDPI) URL: [Link] [4] Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (Source: MDPI) URL: [Link] [6] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (Source: AWS) URL: [Link] [15] Journal of enzyme inhibition and medicinal chemistry. (Source: Medscape) URL: [Link] [3] Journal of Enzyme Inhibition and Medicinal Chemistry. (Source: ResearchGate) URL: [Link] [8] Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. (Source: NIH) URL: [Link] [10] How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer. (Source: Preprints.org) URL: [Link] [1] Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (Source: NIH) URL: [Link] [16] Recent Trends in Enzyme Inhibition and Activation in Drug Design. (Source: NIH) URL: [Link] [17] Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (Source: PubMed Central) URL: [Link] [18] Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (Source: RSC Publishing) URL: [Link] [2] Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (Source: PubMed) URL: [Link] [19] Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (Source: NIH) URL: [Link] [20] Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (Source: MDPI) URL: [Link] [21] The function of natural compounds in important anticancer mechanisms. (Source: NIH) URL: [Link] [11] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (Source: NIH) URL: [Link] [22] Enzyme isoselective inhibitors: application to drug design. (Source: PubMed) URL: [Link] [5] In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. (Source: PubMed Central) URL: [Link] [23] Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (Source: Authorea) URL: [Link] [24] In Silico and In Vitro Alpha-amylase Activities of Previously Synthesized Pyridazine Derivatives. (Source: ResearchGate) URL: [Link]

Sources

- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 5. In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Assault: How Pyrogallol's Pro-Oxidant Chemistry Drives Cell Cycle Arrest and Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. Medscape | J Enzyme Inhib Med Chem - Publication Information [medscape.com]

- 16. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]